Toltrazuril sulfoxide
Description
Origin and Metabolic Relationship with Toltrazuril (B1682979) and Toltrazuril Sulfone
Following oral administration, toltrazuril is absorbed and undergoes extensive metabolism, primarily in the liver. The initial and rapid metabolic step is the oxidation of the parent compound, toltrazuril, to form toltrazuril sulfoxide (B87167). nih.govjst.go.jpmedchemexpress.com This conversion is a sulfoxidation reaction, a common metabolic pathway for sulfur-containing xenobiotics.
Toltrazuril sulfoxide is described as a short-lived, intermediary metabolite. nih.govjst.go.jpmedchemexpress.com It is quickly further metabolized through another oxidation step to form the more stable and persistent metabolite, toltrazuril sulfone. vfu.cznih.govjst.go.jp This two-step metabolic cascade from toltrazuril to toltrazuril sulfone, with this compound as the intermediate, is a well-documented pathway in various animal species, including pigs, goats, rabbits, and broiler chickens. vfu.cznih.govresearchgate.netnih.gov
The metabolic conversion can be summarized as follows: Toltrazuril → this compound → Toltrazuril Sulfone
This metabolic process is significant as both this compound and its subsequent metabolite, toltrazuril sulfone, possess antiprotozoal activity. vfu.czresearchgate.net
Metabolic Pathway of Toltrazuril
| Parent Compound | Intermediate Metabolite | Final Major Metabolite |
|---|---|---|
| Toltrazuril | This compound | Toltrazuril Sulfone |
Academic Significance as an Active Metabolite
The conversion of toltrazuril to its active metabolites, this compound and toltrazuril sulfone, is a key factor in the drug's sustained efficacy. jst.go.jpresearchgate.net While this compound has a shorter half-life compared to toltrazuril sulfone, its formation is a critical step in the metabolic activation of the parent drug. nih.govjst.go.jp
For instance, in pigs administered toltrazuril, the parent compound was rapidly converted to this compound and then to toltrazuril sulfone. nih.govjst.go.jp Similarly, in rabbits, toltrazuril was well-absorbed and quickly metabolized to this compound and toltrazuril sulfone. nih.govscirp.org In broiler chickens, a similar metabolic pattern was observed, with toltrazuril being converted to the short-lived this compound and then to the more slowly eliminated toltrazuril sulfone. researchgate.netjst.go.jp
The prolonged presence of the active metabolites, particularly toltrazuril sulfone, is thought to contribute to the persistent clinical efficacy of toltrazuril in treating protozoal infections. researchgate.netresearchgate.net The study of this compound, therefore, is integral to a complete understanding of the pharmacological profile of toltrazuril.
Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Various Species (Data from select studies)
| Species | Compound | Tmax (hours) | Cmax (µg/mL) |
|---|---|---|---|
| Pigs (20 mg/kg) | Toltrazuril | 12.0 | 8.18 |
| This compound | - | - | |
| Toltrazuril Sulfone | - | - | |
| Goats (non-pregnant, 20 mg/kg) | Toltrazuril | 48.00 | 42.20 |
| This compound | - | 10.98 | |
| Toltrazuril Sulfone | 168.00 | 27.00 | |
| Rabbits (20 mg/kg) | Toltrazuril | 28.0 | 39.4 |
| This compound | 20.0 | 12.5 | |
| Toltrazuril Sulfone | 112.0 | 24.9 | |
| Broiler Chickens (20 mg/kg) | Toltrazuril | 4.7 | 25.2 |
| This compound | - | - | |
| Toltrazuril Sulfone | - | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYIPKCLAUFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437844 | |
| Record name | Toltrazuril sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-15-5 | |
| Record name | Toltrazuril sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biotransformation and Metabolic Pathways of Toltrazuril Sulfoxide
Formation Dynamics from Toltrazuril (B1682979)
The initial step in the metabolism of toltrazuril involves its oxidation to toltrazuril sulfoxide (B87167). Following administration, toltrazuril is absorbed and undergoes rapid conversion in the body. nih.govnih.govjst.go.jpvfu.cz This biotransformation creates toltrazuril sulfoxide, which is consistently identified as a short-lived, intermediary metabolite. researchgate.netresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net The rapid nature of this conversion means that this compound appears in the plasma relatively quickly after the administration of the parent compound, acting as a transitional state in the metabolic cascade. vfu.czresearchgate.net This process is a phase-one metabolic reaction, specifically a sulfoxidation, which prepares the compound for further changes. researchgate.net
Conversion to Toltrazuril Sulfone
As an intermediary metabolite, this compound is not the final product of this metabolic pathway. It undergoes a second oxidation process, converting it into toltrazuril sulfone, also known as ponazuril (B1679043). researchgate.netmedchemexpress.comcaymanchem.comfrontiersin.orgbiocompare.com This conversion is a key step, as toltrazuril sulfone is a major and more stable metabolite. vfu.czresearchgate.net Unlike the short-lived this compound, toltrazuril sulfone is eliminated much more slowly from the body and is often the primary residue detected in animal tissues. nih.govjst.go.jpresearchgate.netjst.go.jpeuropa.eu Radiometric studies have shown that toltrazuril sulfone can account for the vast majority of total radioactivity in tissues, leading to its designation as the marker residue in regulatory frameworks for food-producing animals. researchgate.netresearchgate.net
Enzymatic Biotransformation Processes
The metabolic conversions of toltrazuril are not spontaneous; they are driven by specific enzymatic processes primarily occurring in the liver. nih.gov The sulfoxidation of toltrazuril to this compound and the subsequent oxidation to toltrazuril sulfone are classic examples of xenobiotic metabolism, where the body's enzymes modify foreign chemical compounds.
The primary catalysts for these sulfoxidation reactions belong to the cytochrome P450 (CYP) superfamily of enzymes. caymanchem.combiocompare.comnih.gov Research has identified that CYP enzymes, including the CYP3A isoform, are responsible for the transformation of toltrazuril into this compound and its further oxidation to toltrazuril sulfone. caymanchem.combiocompare.com Studies in rats have demonstrated that different CYP450 isoenzymes are involved in this process. nih.gov The activity of these enzymes can be significantly increased by pretreatment with certain inducers, which enhances the rate of sulfoxidation. nih.gov Furthermore, the specific CYP450 enzymes involved can influence the stereoselectivity of the reaction, affecting the relative formation of different enantiomers of the sulfoxide. nih.gov
Species-Specific Metabolic Variations
While the fundamental metabolic pathway of toltrazuril to this compound and then to toltrazuril sulfone is generally consistent, the pharmacokinetics, including the rate of absorption and metabolism, exhibit significant differences among various animal species. researchgate.netscispace.com These variations lead to different plasma concentrations and elimination half-lives for the parent drug and its metabolites.
In pigs, toltrazuril is absorbed and rapidly metabolized, with toltrazuril sulfone having a very long elimination half-life of approximately 231 to 245 hours. nih.govjst.go.jp Broiler chickens also metabolize toltrazuril quickly, but the elimination half-life of the sulfone metabolite is considerably shorter, around 80 to 83 hours. researchgate.netjst.go.jp Rabbits show a similar pattern, with the sulfone metabolite's half-life being approximately 77 to 82 hours. nih.gov In goats, toltrazuril is well-absorbed and metabolized, with the sulfone metabolite being detectable in plasma for up to 30 days in non-pregnant animals. vfu.cz In calves, absorption and elimination are slow, with the parent compound's half-life being around 154 hours, and toltrazuril sulfone is established as the major, persistent metabolite. europa.eu These interspecies differences are a critical factor in understanding the compound's behavior in different animals. researchgate.net
Table 1: Comparative Pharmacokinetics of Toltrazuril and its Metabolites Across Species (Single Oral Administration)
| Species | Compound | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak (Tmax) (hours) | Elimination Half-Life (t½) (hours) | Reference |
|---|---|---|---|---|---|
| Pigs (20 mg/kg) | Toltrazuril | 8.18 | 12.0 | 68.9 | nih.govjst.go.jp |
| This compound | 4.01 | 48.0 | 53.2 | vfu.cz | |
| Toltrazuril Sulfone | 8.74 | 168.0 | 245.0 | nih.govjst.go.jpvfu.cz | |
| Broiler Chickens (10 mg/kg) | Toltrazuril | 16.4 | 5.0 | 10.6 | researchgate.netresearchgate.netjst.go.jp |
| This compound | 8.2 | 8.0 | 14.8 | researchgate.netresearchgate.net | |
| Toltrazuril Sulfone | 17.0 | 54.0 | 80.3 | researchgate.netresearchgate.netjst.go.jp | |
| Rabbits (20 mg/kg) | Toltrazuril | 39.4 | 28.0 | 56.7 | nih.gov |
| This compound | 12.5 | 20.0 | 68.8 | nih.gov | |
| Toltrazuril Sulfone | 24.9 | 112.0 | 82.3 | nih.gov | |
| Goats (Non-pregnant, 20 mg/kg) | Toltrazuril | 28.14 | 8.0 | 64.07 | vfu.cz |
| This compound | 10.98 | 24.0 | 104.9 | vfu.cz | |
| Toltrazuril Sulfone | 27.00 | 168.0 | 175.7 | vfu.cz | |
| Calves (15 mg/kg) | Toltrazuril (Total Residue) | 33.41 | 120.0 | 154.0 | europa.eu |
Pharmacokinetic Characterization of Toltrazuril Sulfoxide
Absorption and Systemic Exposure Profiles
Plasma Concentration-Time Profiles
The systemic exposure to toltrazuril (B1682979) sulfoxide (B87167) varies significantly across different animal species, reflecting differences in metabolic rates and absorption of the parent compound.
In pigs, following a single oral administration of toltrazuril, the sulfoxide metabolite is rapidly formed. nih.govjst.go.jp Studies have shown that after a 10 mg/kg oral dose of toltrazuril, the average half-life of toltrazuril sulfoxide was 51.9 hours. nih.govresearchgate.net At a higher dose of 20 mg/kg, the half-life was similar at 53.2 hours. nih.govresearchgate.net
In rabbits, the peak plasma concentration (Cmax) of this compound was reached at approximately 20.0 hours post-oral administration of toltrazuril. The Cmax was 8.9 µg/mL for a 10 mg/kg dose and 12.5 µg/mL for a 20 mg/kg dose.
Broiler chickens exhibit a much more rapid metabolism and elimination of this compound compared to mammals. researchgate.netresearchgate.net After a 10 mg/kg oral dose of toltrazuril, the Cmax of the sulfoxide metabolite was 8.2 µg/mL, which was achieved at 8.0 hours. researchgate.net The elimination half-life was correspondingly shorter, recorded at 14.8 hours for a 10 mg/kg dose and 15.3 hours for a 20 mg/kg dose. researchgate.netresearchgate.net
Studies in ewes also characterize the plasma profile of this metabolite. After a 20 mg/kg oral dose of toltrazuril, the Cmax for this compound was 5.4 µg/ml at 102 hours in pregnant ewes and 5.8 µg/ml at 72 hours in nonpregnant ewes. sci-hub.se
Table 1: Plasma Pharmacokinetic Parameters of this compound in Various Animal Species Following Oral Administration of Toltrazuril
Bioavailability Considerations
Specific bioavailability data for this compound are not extensively detailed in the scientific literature, as studies often focus on the parent drug or the terminal metabolite, toltrazuril sulfone. However, the systemic exposure to this compound is directly influenced by the formulation and absorption of the parent compound, toltrazuril. Research in rabbits has shown that novel oral suspensions of toltrazuril, such as a soybean oil-based micro-environmental pH-modifying solid dispersion, can significantly increase the plasma concentrations and relative bioavailability of both toltrazuril and its sulfoxide and sulfone metabolites compared to standard suspensions. nih.gov This indicates that enhancements in the oral delivery of toltrazuril lead to a greater systemic availability of its metabolites, including this compound.
Distribution Dynamics
Tissue Distribution in Animal Models
The distribution of this compound into various tissues has been noted, although detailed quantitative data are less abundant compared to its parent compound and the sulfone metabolite. In piglets, studies evaluating the distribution of toltrazuril and its sulfone metabolite after oral and intramuscular administration found that both compounds accumulate in the jejunum, which is a primary site of parasitic infection. researchgate.netnih.govmdpi.com While these studies focus on toltrazuril and toltrazuril sulfone, the presence of the metabolic pathway implies the transient distribution of this compound in these tissues as well. researchgate.netresearchgate.net
In broiler chickens, analysis of tissue residues following oral administration of toltrazuril showed the highest concentrations of the parent drug in the kidney, followed by the liver, lung, heart, and muscle. scispace.com A study also noted the presence of this compound in the liver of chickens. In ewes, this compound has been detected in milk, with a concentration of 0.36 µg/ml following a 20 mg/kg oral dose of toltrazuril. sci-hub.se Analytical methods have been developed for the simultaneous determination of toltrazuril and its sulfoxide and sulfone metabolites in various edible tissues, including muscle, liver, and kidney, indicating that the compound distributes to these sites. nih.gov
Central Nervous System Penetration and Cerebrospinal Fluid Levels
This compound has been shown to cross the blood-brain barrier and enter the central nervous system (CNS). researchgate.net This is a significant pharmacokinetic characteristic, particularly for treating protozoal infections that can affect the CNS.
In horses, administration of toltrazuril results in detectable concentrations of both the parent drug and its primary metabolites, this compound and toltrazuril sulfone, in the cerebrospinal fluid (CSF). researchgate.netnih.govamazonaws.comsemanticscholar.org The penetration into the CSF appears to be dose-dependent. researchgate.netnih.gov A study involving daily oral administration of toltrazuril for 10 days found mean steady-state concentrations of this compound in the CSF of 0.073 µg/mL, 0.110 µg/mL, and 0.147 µg/mL for doses of 2.5 mg/kg, 5.0 mg/kg, and 7.5 mg/kg, respectively. researchgate.net The presence of significant levels of this compound in both the bloodstream and the CSF confirms its ability to penetrate the CNS. google.com
Table 2: Mean Steady-State Cerebrospinal Fluid (CSF) Concentrations of this compound in Horses After 10 Days of Oral Toltrazuril Administration
Elimination Kinetics
This compound is generally described as a short-lived intermediary metabolite, positioned between the parent drug toltrazuril and the slowly eliminated toltrazuril sulfone. nih.govjst.go.jp Its elimination kinetics show considerable variation among species.
In pigs, the elimination half-life (t½) of this compound is approximately 51.9 to 53.2 hours, which is comparable to the half-life of the parent drug but significantly shorter than that of toltrazuril sulfone (231-245 hours). nih.govjst.go.jpresearchgate.net A similar profile is seen in rabbits, where the elimination half-life of the sulfoxide metabolite ranges from 56.1 to 68.8 hours, depending on the dose.
In contrast, broiler chickens eliminate this compound much more rapidly. researchgate.net The elimination half-life in broilers is approximately 14.8 to 15.3 hours. researchgate.netresearchgate.net This faster elimination rate in avian species compared to mammals is a key differentiating feature of the compound's pharmacokinetics. researchgate.net
Table 3: Comparative Elimination Half-life of this compound in Different Species
Elimination Half-Life Determinations
The elimination half-life of this compound demonstrates considerable variability across different species. In pigs, following a single oral administration of toltrazuril, the half-life of this compound was determined to be approximately 51.9 hours and 53.2 hours for doses of 10 mg/kg and 20 mg/kg, respectively. nih.gov Studies in broiler chickens show a much more rapid elimination, with half-lives of 14.8 hours and 15.3 hours for the same respective dosage levels. researchgate.netresearchgate.net In rabbits, the elimination half-life after a 10 mg/kg oral dose of toltrazuril was found to be 56.1 hours. researchgate.net
| Species | Toltrazuril Dose (Oral) | This compound Half-Life (Hours) | Source |
|---|---|---|---|
| Pigs | 10 mg/kg | 51.9 | nih.gov |
| Pigs | 20 mg/kg | 53.2 | nih.gov |
| Broiler Chickens | 10 mg/kg | 14.8 | researchgate.netresearchgate.net |
| Broiler Chickens | 20 mg/kg | 15.3 | researchgate.netresearchgate.net |
| Rabbits | 10 mg/kg | 56.1 | researchgate.net |
Excretion Pathways and Metabolite Ratios
The primary route of excretion for toltrazuril and its metabolites is through the feces. researchgate.net A radiotracer study conducted in piglets following oral administration of toltrazuril found that the vast majority of the recovered radioactivity was excreted via the feces. While this compound is a key intermediary in the metabolic pathway, it is considered short-lived. nih.gov The principal metabolites identified in the feces are the parent compound, toltrazuril, and its final major metabolite, toltrazuril sulfone. In one study, these two compounds accounted for 12.88% and 71.27% of the fecal radioactivity, respectively, indicating that this compound is largely converted to toltrazuril sulfone before elimination.
Influences on Pharmacokinetics
The kinetic profile of this compound is not static and can be significantly influenced by the physiological condition of the animal as well as the formulation and route of administration of the parent compound.
| Parameter | Pregnant Ewes (Mean ± SE) | Nonpregnant Ewes (Mean ± SE) | Source |
|---|---|---|---|
| Cmax (µg/ml) | 5.4 ± 3 | 5.8 ± 2 | nih.gov |
| Tmax (hours) | 102 ± 36 | 72 ± 34 | nih.gov |
Effects of Formulation and Administration Route on Pharmacokinetics
The formulation of the parent drug and its route of administration can significantly alter the resulting plasma concentrations of its metabolites. A study in rabbits compared a novel soybean oil-based oral suspension of toltrazuril, developed using micro-environmental pH-modifying solid dispersion (micro pHm SD), with a standard commercial 5% suspension. researchgate.net The novel oral formulation resulted in significantly increased plasma concentrations of this compound. researchgate.net
The route of administration also plays a critical role. When a novel oil-based toltrazuril suspension was administered subcutaneously to rabbits, the parent compound was absorbed well but metabolized more slowly to this compound and toltrazuril sulfone compared to oral administration. researchgate.net This slower metabolic conversion resulted in a significantly prolonged residence time for the metabolites in the body. researchgate.net In piglets, comparisons between oral and intramuscular administration of toltrazuril have yielded conflicting results regarding the absorption and peak concentrations of the parent drug and its sulfone metabolite, with some studies suggesting higher exposure after intramuscular injection and others indicating faster absorption and higher concentrations with oral formulations. nih.govresearchgate.net These discrepancies may be related to factors such as the age of the animals and the specific study conditions. researchgate.net
Modulation by Excipients (e.g., Dimethyl Sulfoxide)
While excipients can play a crucial role in drug absorption and metabolism, specific research findings detailing the direct modulation of this compound pharmacokinetics by excipients such as Dimethyl Sulfoxide (DMSO) are limited in the available literature. Studies have demonstrated that DMSO can significantly increase the oral bioavailability of the subsequent metabolite, toltrazuril sulfone, in horses. nih.govmadbarn.comthomastobin.com However, data focusing specifically on the kinetic effects of excipients on the formation and disposition of the intermediate this compound are not extensively detailed in the searched sources.
Molecular and Cellular Mechanisms of Action of Toltrazuril Sulfoxide
Interference with Parasite Intracellular Stages (Schizonts, Gamonts)
Toltrazuril (B1682979) and its metabolites, including toltrazuril sulfoxide (B87167), are highly effective against all intracellular developmental stages of coccidia. toku-e.comresearchgate.net This includes both the asexual multiplication phase (merogony, characterized by schizonts) and the sexual phase (gamogony, involving gamonts). researchgate.net The compound's ability to act on these various stages underscores its coccidiocidal mode of action, meaning it actively kills the parasites rather than merely inhibiting their reproduction. researchgate.net
Studies have demonstrated that toltrazuril acts against intracellular parasite stages from as early as one hour post-infection up to 168 hours post-infection, encompassing schizonts of generations I, II, and III, as well as intracellular gamonts. nih.gov The damage inflicted upon these developmental stages is significant, and these compromised parasites may remain within the host cell for an extended period. nih.gov This prolonged presence of damaged parasitic material can act as a potent antigenic stimulus for the host's immune system. nih.gov
Impact on Parasite Organelles and Cellular Processes
The parasiticidal activity of toltrazuril sulfoxide is visually evident at the subcellular level, with profound morphological and functional alterations observed in key organelles. These changes collectively cripple the parasite's ability to survive and replicate.
Endoplasmic Reticulum and Golgi Apparatus Vacuolization
A hallmark of toltrazuril's action is the induction of severe structural changes within the parasite's endomembrane system. toku-e.comselleckchem.com Specifically, significant swelling of the endoplasmic reticulum and the Golgi apparatus is observed. toku-e.comselleckchem.com This vacuolization disrupts the normal functioning of these organelles, which are crucial for protein synthesis, modification, and transport, as well as for the formation of secretory organelles essential for host cell invasion and maintenance of the parasitophorous vacuole.
Disruption of Mitochondrial Activity and Respiratory Chain Enzymes
Toltrazuril and its metabolites interfere with the parasite's energy metabolism by targeting the mitochondria. selleckchem.com This interference leads to a reduction in the activity of enzymes involved in the respiratory chain. toku-e.comselleckchem.com The disruption of mitochondrial function compromises the parasite's energy supply, which is vital for all cellular activities, including growth, replication, and motility.
Aberrations in Protozoal Nuclear Division and Cytokinesis
The process of parasite replication is severely hampered by the effects of toltrazuril on nuclear division. toku-e.comselleckchem.com The drug induces abnormalities in the perinuclear space and disturbs the process of nuclear division. selleckchem.com This disruption prevents the successful formation of daughter cells, thereby halting the proliferation of the parasite within the host. Research on Eimeria tenella has shown that toltrazuril treatment leads to the downregulation of cell cycle-related genes, further confirming its inhibitory effect on parasite division. nih.gov
Modulation of Pyrimidine (B1678525) Synthesis Pathways in Parasites
Recent research has shed light on the ability of toltrazuril and its metabolites, including this compound, to interfere with the pyrimidine synthesis pathway in parasites. A study on Toxoplasma gondii demonstrated that toltrazuril, along with its sulfoxide and sulfone metabolites, significantly inhibited the invasion and proliferation of the parasite. nih.gov
Transcriptome and metabolome analyses revealed that toltrazuril treatment reduces the transcription levels of key enzymes in the pyrimidine synthesis pathway, namely dUTP pyrophosphatase (dUTPase) and thymidylate kinase (TMK). nih.gov This enzymatic inhibition leads to a decrease in the levels of essential metabolites such as dTMP and dUMP, ultimately disrupting the stability of the pyrimidine network. nih.gov As pyrimidines are fundamental building blocks for DNA and RNA synthesis, this disruption critically impairs parasite replication and survival.
Induction of Oxidative Stress and Autophagy in Parasites
In addition to its direct effects on organelles and metabolic pathways, toltrazuril has been shown to induce a state of oxidative stress within the parasite. nih.gov A study on Eimeria tenella revealed that treatment with toltrazuril led to the upregulation of redox-related genes and a significant, dose-dependent increase in the levels of reactive oxygen species (ROS). nih.gov
Transcriptional Responses in Parasites to Toltrazuril and its Metabolites
Research into the molecular and cellular mechanisms of toltrazuril and its metabolites has increasingly utilized transcriptomic analysis to understand how these compounds affect parasites at the genetic level. These studies primarily focus on the changes in gene expression in parasites following exposure to the parent compound, toltrazuril. The resulting transcriptional alterations are understood to be mediated by the parent drug and its subsequent metabolic derivatives, including this compound and toltrazuril sulfone (ponazuril).
Studies on Eimeria tenella, a causative agent of coccidiosis, have provided significant insights into the transcriptional responses induced by toltrazuril. In vitro treatment of E. tenella merozoites with toltrazuril leads to substantial changes in the parasite's transcriptome, affecting key cellular processes. nih.gov
Key findings from this research indicate a significant downregulation of genes associated with the cell cycle, suggesting that toltrazuril and its metabolites interfere with parasite division and proliferation. nih.govuky.edu Conversely, genes related to protein hydrolysis and those involved in the oxidoreductive system are significantly upregulated. nih.gov This suggests that the parasite experiences considerable stress, leading to the breakdown of proteins and an oxidative stress reaction. nih.gov
Further analysis has shown that the expression of redox-related genes is upregulated, which correlates with detected increases in reactive oxygen species (ROS) and the formation of autophagosomes within the parasite. nih.govuky.edu This indicates that toltrazuril and its metabolites may induce oxidative stress, which in turn triggers autophagy, a cellular process for degrading and recycling cellular components. nih.gov
The temporal dynamics of gene expression changes have also been investigated. After two hours of treatment with toltrazuril, a significant number of genes are differentially expressed. This trend continues and expands after four hours of exposure, with a notable enrichment in upregulated genes associated with proteolysis and oxidoreductase activity. nih.gov
The table below summarizes the differential gene expression in Eimeria tenella merozoites after in vitro treatment with toltrazuril.
| Comparison Group (Time) | Up-regulated Genes | Down-regulated Genes |
|---|---|---|
| 2 hours vs. 1 hour | 58 | 157 |
| 4 hours vs. 2 hours | 1257 | 871 |
The primary gene ontology (GO) categories affected by toltrazuril treatment are detailed in the following table.
| Treatment Duration | Affected Gene Category | Transcriptional Change | Associated Biological Process |
|---|---|---|---|
| Early (e.g., 2 hours) | Hydrolase Activity | Down-regulated | Metabolic Processes |
| Sustained | Cell Cycle-Related Genes | Down-regulated | Parasite Division and Proliferation |
| Late (e.g., 4 hours) | Proteolysis | Up-regulated | Protein Catabolism |
| Late (e.g., 4 hours) | Oxidoreductase Activity | Up-regulated | Oxidative Stress Response |
While these studies provide a comprehensive look at the transcriptional impact of toltrazuril, research specifically isolating the transcriptomic effects of the this compound metabolite is limited. However, it is understood that the in vivo efficacy and the observed genetic responses are a result of the combined action of toltrazuril and its metabolites. mdpi.com
Efficacy and Pharmacodynamics of Toltrazuril Sulfoxide in Parasite Control
Spectrum of Antiprotozoal Activity
Toltrazuril (B1682979) and its metabolites exhibit a broad spectrum of activity against numerous protozoan parasites. nih.govapexbt.com This activity extends to various species of coccidia and other apicomplexan parasites that infect a wide range of animals, including poultry, livestock, and companion animals. apexbt.comtoltrazurilshop.comfirstchoiceequine.com The triazine class of compounds, to which toltrazuril belongs, is known for its high efficacy and broad-spectrum action against these parasites. researchgate.net The mechanism of action involves disrupting the intracellular development stages of the parasites, including schizogony and gametogony, by interfering with essential metabolic pathways like pyrimidine (B1678525) synthesis and damaging cellular structures such as the endoplasmic reticulum and Golgi apparatus. toku-e.comfirstchoiceequine.com
Efficacy Against Specific Parasitic Species
The efficacy of toltrazuril and its metabolites has been documented against a variety of significant veterinary parasites.
Eimeria spp. : In lambs, toltrazuril treatment has been shown to be highly effective against natural infections with pathogenic species like Eimeria ovinoidalis and Eimeria crandallis. nih.govscispace.com Studies have demonstrated a significant reduction in oocyst excretion and clinical signs of coccidiosis compared to untreated or diclazuril-treated animals. nih.govnih.gov In broiler chickens, toltrazuril effectively controls infections with Eimeria acervulina, Eimeria maxima, and Eimeria tenella, eliminating lesions and dramatically reducing oocyst shedding. nih.gov However, reduced efficacy has been noted in some sheep farms, suggesting the potential for resistance development. researchgate.net
Cystoisospora spp. : Toltrazuril is widely used for the control of neonatal porcine coccidiosis caused by Cystoisospora suis. mdpi.com It effectively suppresses oocyst excretion and diarrhea. d-nb.info However, reports of toltrazuril resistance in field isolates of C. suis have emerged, indicating a potential threat to its continued efficacy. d-nb.info Studies in cats have also shown high efficacy against coccidiosis. cabidigitallibrary.org
Sarcocystis neurona : This parasite is the primary cause of Equine Protozoal Myeloencephalitis (EPM). toltrazurilshop.comfirstchoiceequine.com Toltrazuril and its sulfone metabolite are effective against S. neurona. toltrazurilshop.comavma.org The active metabolite, toltrazuril sulfone (ponazuril), is an FDA-approved treatment for EPM. uky.edu
Neospora caninum : This protozoan is a significant cause of abortion in cattle. nih.gov Both toltrazuril and its metabolite ponazuril (B1679043) have demonstrated efficacy against experimental N. caninum infection in mice and calves. nih.govnih.govresearchgate.net Treatment has been shown to prevent the formation of cerebral lesions and reduce parasite DNA detectability. nih.govresearchgate.net It also significantly reduces fetal losses and diaplacental transmission of the parasite in pregnant mice. unibe.ch
In vitro and In vivo Efficacy Assessments
The efficacy of toltrazuril and its metabolites has been evaluated through both laboratory (in vitro) and animal (in vivo) studies.
In vitro studies have demonstrated the direct effect of these compounds on parasites. For instance, toltrazuril sulfone has been shown to inhibit the production of Sarcocystis neurona merozoites in cell cultures. uky.edu Specifically, concentrations of 100 ng/mL and 1,000 ng/mL of toltrazuril sulfone inhibited merozoite production by 94.4% and 98.5%, respectively, in bovine turbinate cells. uky.edu In another cell line (CV-1), concentrations of 100, 1,000, and 5,000 ng/mL resulted in 70.7%, 90.1%, and 97.1% inhibition, respectively. uky.edu
In vivo assessments confirm the clinical effectiveness of the treatment. In mice experimentally infected with Neospora caninum, treatment with toltrazuril or ponazuril completely prevented the formation of cerebral lesions and reduced parasite DNA detection by over 90%. nih.govresearchgate.net Similarly, in lambs experimentally infected with Toxoplasma gondii, toltrazuril treatment resulted in markedly fewer parasite cysts compared to untreated lambs, with 44.4% of treated lambs having no detectable cysts. nih.gov In pigs, pharmacokinetic studies show that after oral administration, toltrazuril is metabolized into toltrazuril sulfoxide (B87167) and then into the long-lasting toltrazuril sulfone, which contributes to the persistent clinical efficacy against Cystoisospora suis. researchgate.netnih.gov
Dose-Response Efficacy Profiles
The effectiveness of toltrazuril and its metabolites is dependent on the administered dose. In an experimental study on mice challenged with Sarcocystis neurona, the greatest treatment benefits were observed in mice given a single 200 mg/kg dose of toltrazuril sulfone compared to a 20 mg/kg dose. avma.orguky.edu
In pigs, a study comparing 10 mg/kg and 20 mg/kg oral doses of toltrazuril showed dose-dependent plasma concentrations of the parent drug and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone. nih.gov The higher dose resulted in a higher peak plasma concentration. nih.gov Similarly, in broiler chickens, oral administration of toltrazuril at 10 mg/kg and 20 mg/kg resulted in dose-dependent peak plasma concentrations of the parent compound and its metabolites. researchgate.net
The following table illustrates the dose-dependent peak plasma concentrations (Cmax) of Toltrazuril and its metabolites in pigs after a single oral administration.
Data derived from a pharmacokinetic study in male pigs. nih.gov
Comparative Efficacy Studies with Related Triazine Compounds
Studies comparing toltrazuril with other triazine compounds, such as diclazuril (B1670474), have been conducted to evaluate their relative efficacy.
In lambs with naturally acquired Eimeria infections, a single oral treatment of toltrazuril was significantly more effective at reducing the number of animals excreting oocysts, the number of excretion days, and the intensity of excretion compared to a single oral treatment with diclazuril. nih.gov Another study in lambs confirmed that toltrazuril's efficacy was significantly higher than diclazuril's concerning the duration and amount of oocyst excretion. nih.gov
The table below summarizes the findings of a comparative field study in lambs.
Comparison based on a study of natural Eimeria infections in lambs. nih.gov
In contrast, a study on caecal coccidiosis (Eimeria tenella) in chickens found that when treatment was initiated 72 hours after inoculation, sulphachlorpyrazine (a sulfonamide) was more effective than toltrazuril in preventing weight gain reduction and intestinal lesions. nih.gov However, when treatment began 24 hours post-infection, toltrazuril was more effective at reducing lesions and fecal scores. nih.gov A murine model of coccidiosis showed that toltrazuril treatment allowed for normal body weight gain similar to uninfected animals, whereas diclazuril-treated mice had significantly less body weight gain. semanticscholar.org
Synergistic Anticoccidial Effects with Other Compounds
The efficacy of toltrazuril can be influenced by its use in combination with other anticoccidial compounds. In a study on Cryptosporidium parvum in vitro, a synergistic effect was observed when toltrazuril was combined with monensin, resulting in the greatest efficacy against the parasite. toku-e.com
Furthermore, toltrazuril has been successfully used as a supplemental treatment in broiler chickens that are also receiving in-feed anticoccidials like nicarbazin and salinomycin. nih.gov In these studies, the addition of toltrazuril in the drinking water significantly improved coccidiosis control, completely eliminated lesions, and drastically reduced oocyst shedding compared to using the in-feed anticoccidials alone. nih.govresearchgate.net
Mechanisms of Drug Resistance to Toltrazuril Metabolites
Emergence and Development of Resistance in Eimeria Species
Anticoccidial resistance (ACR) to toltrazuril (B1682979), once a rare concern, is now a well-documented phenomenon across various animal sectors and geographic locations. The development of resistance is primarily a consequence of intensive, long-term use of the drug, which creates selection pressure that favors the survival and proliferation of resistant parasites. nih.gov Reports of reduced efficacy and confirmed resistance have emerged in Eimeria species affecting poultry, sheep, and pigs.
In swine, the first experimentally confirmed case of toltrazuril resistance was identified in a field isolate of Cystoisospora suis (syn. Isospora suis) from a pig farm in the Netherlands. nih.govcabidigitallibrary.org The producer reported persistent diarrhea in suckling piglets despite routine metaphylactic treatment with the recommended dose of toltrazuril. nih.govnih.gov Subsequent controlled studies demonstrated that this isolate, named Holland-I, continued to excrete oocysts even when infected piglets were treated with both the standard (20 mg/kg) and an increased (30 mg/kg) dose of toltrazuril, confirming a complete loss of drug efficacy. nih.govbohrium.comresearchgate.net
Resistance has also been confirmed in ovine coccidiosis. A 2018 controlled efficacy trial in Norway investigated a field isolate of Eimeria spp. from a flock where reduced efficacy was suspected. nih.govnih.gov The study confirmed resistance to toltrazuril in the isolate, which included the pathogenic species Eimeria ovinoidalis as well as other non-pathogenic species. nih.govnih.govau.dk There were no significant differences in oocyst excretion, fecal scores, or growth between the toltrazuril-treated and the untreated control groups, indicating a profound lack of efficacy. nih.gov Further studies in France have also noted reduced efficacy of toltrazuril against Eimeria crandallis in sheep, suggesting that treatment could inadvertently favor the selection of resistant pathogenic species. researchgate.net
The poultry industry, which has a long history of intensive anticoccidial drug use, has seen widespread resistance to numerous compounds, including toltrazuril. nih.govijvets.com Epidemiological studies in China and Korea have revealed that field isolates of avian Eimeria have developed varying degrees of resistance to most tested drugs, including toltrazuril. nih.govresearchgate.net In some cases, multiple resistance to different classes of anticoccidials has been observed. ijvets.com
The table below summarizes key findings on the emergence of resistance to toltrazuril in various coccidian species.
| Host Animal | Parasite Species | Location of Resistant Isolate | Key Findings | Reference |
|---|---|---|---|---|
| Pig | Cystoisospora suis | Netherlands | First experimentally confirmed case of resistance. Isolate showed no reduction in oocyst shedding despite treatment with standard and increased doses. | nih.govnih.govbohrium.com |
| Sheep | Eimeria spp. (including E. ovinoidalis and E. crandallis) | Norway | Controlled trial confirmed resistance in a field isolate affecting both pathogenic and non-pathogenic species. | nih.govnih.gov |
| Sheep | Eimeria crandallis/E. weybridgensis | France | Slightly reduced efficacy of toltrazuril was noted, suggesting potential for selection of resistant strains. | researchgate.net |
| Chicken | Eimeria spp. | China (Zhejiang province) | Field isolates showed resistance to toltrazuril and other anticoccidials. | researchgate.net |
| Chicken | Eimeria spp. | South Korea | Large-scale investigation showed the presence of severe drug-resistant Eimeria species in the field. | nih.gov |
| Goat | Eimeria spp. | Taiwan | Reported resistance to sulfonamides, with subsequent successful treatment using toltrazuril, highlighting the need for alternative treatments when resistance emerges. | worldscientific.com |
Molecular Basis of Resistance Mechanisms
While the emergence of toltrazuril resistance is well-documented, the precise molecular mechanisms underpinning this phenomenon are still under active investigation. Research into the drug's mode of action provides clues as to how parasites might evolve to survive treatment. Toltrazuril and its metabolites are thought to interfere with essential parasite cellular processes, including the function of enzymes in the respiratory chain and the process of nuclear division during schizogony and gametogony. nih.govmdpi.com Resistance likely arises from genetic changes that alter the drug's target, reduce its uptake, or actively remove it from the parasite's cell.
Recent transcriptomic studies have provided significant insights into the molecular response of Eimeria tenella to toltrazuril. An in-vitro analysis of E. tenella merozoites treated with toltrazuril revealed significant changes in gene expression. nih.govresearchgate.net Key findings include:
Downregulation of Cell Cycle Genes: Genes related to the cell cycle were significantly downregulated, which aligns with microscopic observations that toltrazuril disrupts the division of schizonts and microgamonts. nih.gov
Upregulation of Stress Response Genes: The expression of genes related to protein hydrolysis and redox activity was significantly upregulated. nih.govnih.gov This suggests that toltrazuril induces substantial oxidative stress within the parasite, leading to cellular damage and triggering autophagy (a process of cellular self-degradation). nih.govmdpi.comnih.gov
Metabolic Interference: The expression of enolase, an enzyme involved in glycolysis and potentially parasite invasion, was found to decrease after toltrazuril exposure, indicating that the drug interferes with the merozoite's metabolism. nih.gov
These findings describe the drug's effect on susceptible parasites. Resistance mechanisms would therefore involve the parasite's ability to counteract these effects. A comparative genomic and transcriptomic study of toltrazuril-susceptible and toltrazuril-resistant strains of C. suis identified several potential molecular adaptations in the resistant strain. researchgate.net These included:
Altered Invasion Mechanisms: Genes encoding proteins involved in host-cell invasion showed variable expression patterns and genetic mutations. researchgate.net
Changes in Mitochondrial Gene Expression: The resistant strain exhibited a marked downregulation of mitochondrial genes such as cytochrome c oxidase subunits I and III (CoI, CoIII) and cytochrome b (Cytb) upon exposure to toltrazuril, suggesting that mitochondrial adaptations are linked to the resistance mechanism. researchgate.net
While these transcriptomic and genomic studies have identified pathways and genes that are likely involved in resistance, the specific point mutations that confer resistance have not yet been fully characterized. Early research using genetic fingerprinting techniques found significant polymorphisms between drug-resistant and non-resistant Eimeria strains, confirming a genetic basis for resistance and paving the way for the identification of molecular markers. nih.gov The development of advanced genetic manipulation tools, such as CRISPR-Cas9, for Eimeria is expected to accelerate the discovery of the precise genetic determinants of toltrazuril resistance. nih.gov
Analytical Methodologies for Toltrazuril Sulfoxide in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of toltrazuril (B1682979) sulfoxide (B87167) from its parent compound and other metabolites like toltrazuril sulfone. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalently used techniques, offering high resolution and sensitivity.
HPLC methods coupled with ultraviolet (UV) detection have been established for the simultaneous determination of toltrazuril and its metabolites, including toltrazuril sulfoxide. These methods typically employ reverse-phase chromatography.
One such method utilizes a C18 column for chromatographic separation with a binary gradient mobile phase consisting of water and acetonitrile. vfu.cz The detection is commonly performed at a wavelength of around 243 nm. vfu.cz In a study analyzing goat plasma, the retention time for this compound was recorded at 3.5 minutes, distinct from toltrazuril (6.5 min) and toltrazuril sulfone (4.4 min), demonstrating effective separation. vfu.cz The calibration for this compound in this particular method was linear over a range of 37.5 to 1,500 µg kg⁻¹. researchgate.net
Table 1: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Phenomenex C18 (5 µm, 250 mm × 4.6 mm) | vfu.cz |
| Mobile Phase | Binary gradient of water (A) and acetonitrile (B) | vfu.cz |
| Flow Rate | 0.8 ml/min | vfu.cz |
| Detection | UV at 243 nm | vfu.cz |
| Retention Time (TZSO) | 3.5 min | vfu.cz |
LC-MS/MS methods offer superior sensitivity and selectivity for the analysis of this compound, making them ideal for detecting low-level residues in complex matrices. These methods often utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources.
For the analysis of this compound (TZSO) and other related compounds in food products, a fast LC-MS/MS method was developed using an APCI source in negative mode. nih.gov In this method, the precursor ion for TZSO in MS/MS analysis was generated from the loss of CHF₃*. nih.gov To enhance quantification and robustness, deuterated internal standards, such as toltrazuril-d3, are often used for toltrazuril and its metabolites. uniroma1.it
Another method developed for environmental samples (water, soil, and manure) also employed LC-MS/MS, achieving detection limits in the low ng/L to ng/g range. nih.govuniroma1.it In the analysis of poultry tissues and eggs, LC-MS/MS operating with an ESI source in negative ion mode has been successfully applied. nih.gov
Table 2: Selected LC-MS/MS Parameters for this compound (TZSO)
| Matrix | Ionization Source | Mode | Precursor Ion (TZSO) | Source |
|---|---|---|---|---|
| Meat Products | APCI | Negative | [M-CHF₃]*⁻ | nih.gov |
| Poultry Tissues/Eggs | ESI | Negative | Not specified | nih.gov |
| Environmental Samples | Not specified | Not specified | Not specified | uniroma1.it |
While TLC-Densitometry is a viable chromatographic technique for quantitative analysis, specific applications developed solely for this compound are not extensively documented in the reviewed literature. However, methods have been developed for the parent compound, toltrazuril, which can be indicative of the potential for this technique. For instance, a TLC-densitometry method was established for the determination of toltrazuril in the presence of its alkaline degradation product. researchgate.net This method utilized silica gel plates with a developing system of dichloromethane and methanol, followed by densitometric measurement at 242 nm. researchgate.net Another high-performance thin-layer chromatography (HPTLC) analysis for toltrazuril used an elution phase of ethyl acetate, methanol, ammonium chloride buffer, and water, with detection at 243 nm. researchgate.netresearchgate.net The successful application of these methods for the parent drug suggests that a similar approach could be adapted for the separation and quantification of its sulfoxide metabolite, though specific method development and validation would be required.
Sample Preparation and Extraction Strategies
Effective sample preparation is crucial for accurate quantification, aiming to extract the analyte from the matrix and remove interfering substances. Common strategies for this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized liquid extraction (PLE).
Solid-Phase Extraction (SPE): This is a widely used cleanup technique. For food samples, a simple extraction with acetonitrile followed by cleanup with a C18 cartridge has proven effective. nih.gov In a method for analyzing coccidiostats in eggs, various SPE cartridges were tested, with Varian cartridges providing reproducible and high recovery rates. uniroma1.it
Pressurized Liquid Extraction (PLE): A selective PLE method with integrated clean-up has been developed for the extraction of toltrazuril and its metabolites from soil and animal manure. uniroma1.it
Liquid-Liquid Extraction (LLE) and Salting Out: A common approach involves extraction with an organic solvent like acetonitrile or ethyl acetate. vfu.czuniroma1.itnih.gov For chicken muscle and egg samples, extraction with acetonitrile is followed by the addition of sodium chloride to induce phase separation and remove proteins. mdpi.com
Dispersive Solid-Phase Extraction (dSPE): An in-syringe dSPE technique has been used for rapid sample pretreatment. The supernatant from the initial extraction is passed through a syringe containing a sorbent (e.g., silica) and a filter for cleanup. mdpi.com
Method Validation for Quantitative Analysis
Validation of analytical methods is essential to ensure their reliability for quantitative purposes. Key parameters evaluated include precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ).
Precision and Accuracy: Methods developed for this compound generally demonstrate good precision, with relative standard deviations (RSD) below 10-15%. researchgate.netnih.gov Accuracy, often measured by recovery rates, has been reported in the range of 77-110% for soil samples and 96-123% for water samples. uniroma1.it
Linearity: Excellent linearity is consistently achieved, with correlation coefficients (r or R²) greater than 0.99 over the tested concentration ranges. researchgate.netnih.gov
Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the methods varies depending on the technique and the matrix. LC-MS/MS methods provide the lowest detection limits.
Table 3: Summary of Method Validation Parameters for this compound (TZSO)
| Parameter | Matrix | Value | Technique | Source |
|---|---|---|---|---|
| LOD | Meat Products | 0.5 - 5 µg/kg | LC-MS/MS | nih.gov |
| LOD | Surface Water | 0.06 - 0.13 ng/L | LC-MS/MS | uniroma1.it |
| LOD | Soil | 0.01 - 0.03 ng/g | LC-MS/MS | uniroma1.it |
| LOQ | Poultry Tissues/Eggs | 1.8 µg/kg | LC-MS/MS | nih.gov |
| Accuracy (Recovery) | Soil | 77 - 110% | LC-MS/MS | uniroma1.it |
| Precision (RSD) | Meat Products | < 10% | LC-MS/MS | nih.gov |
Application in Environmental and Biological Sample Analysis
The validated analytical methods have been successfully applied to determine the presence and concentration of this compound in a variety of environmental and biological samples.
Biological Samples: Methods have been used to quantify this compound in plasma from goats to study its pharmacokinetics. vfu.cz Residue analysis has been performed on edible tissues from poultry, including muscle and eggs, to ensure food safety. nih.govmdpi.com In one market survey of 83 chicken muscle samples, trace amounts of this compound (2 µg/kg) were detected in a sample that also contained its parent drug and the sulfone metabolite. mdpi.com
Environmental Samples: The environmental fate of toltrazuril and its metabolites has been investigated through the analysis of surface water, soil, and animal manure. nih.govuniroma1.it These studies are crucial for understanding the potential for environmental contamination. Research has found toltrazuril and its metabolites in manure and soil at concentrations up to 114 and 335 pg/g dry weight, respectively. uniroma1.it
Environmental Dynamics and Ecotoxicological Research of Toltrazuril Sulfoxide
Persistence and Degradation in Environmental Compartments (e.g., soil, manure, surface water)
The persistence of a chemical compound in the environment is a key factor in determining its potential for long-term exposure and impact. Research indicates that toltrazuril (B1682979) sulfoxide (B87167) exhibits notable persistence in certain environmental matrices.
In a study investigating the fate of toltrazuril and its metabolites, toltrazuril sulfoxide was found to be the only compound that significantly degraded during an 80-day aerobic composting process of chicken manure. nih.govresearchgate.net The degradation half-life (DT50) in this compartment was calculated to be 59.74 days. nih.govresearchgate.net In contrast, the parent compound toltrazuril and its other major metabolite, toltrazuril sulfone (ponazuril), showed no significant degradation under the same conditions. nih.govresearchgate.net
Once introduced into terrestrial environments, the degradation of these compounds continues in the soil. In fertilized soil, toltrazuril and its metabolites were observed to degrade significantly, with a wide-ranging degradation half-life of 28.17 to 346.50 days. nih.govresearchgate.net This variability highlights the influence of specific soil characteristics and environmental conditions on the degradation rate.
| Environmental Compartment | Compound | Degradation Half-Life (DT50) |
|---|---|---|
| Aerobic Manure Compost | This compound | 59.74 days |
| Fertilized Soil | Toltrazuril and its metabolites | 28.17 - 346.50 days |
Environmental Mobility and Migration
The mobility of chemical residues in the soil determines their potential to migrate into water bodies or be taken up by plants. Studies on the migration of toltrazuril and its metabolites from soil to vegetables revealed important differences between the metabolites. nih.govresearchgate.net
In an investigation involving lettuce and radish grown in soil fertilized with composted chicken manure, only ponazuril (B1679043) (toltrazuril sulfone) was detected in the vegetables. nih.govresearchgate.net Toltrazuril and this compound were not found to migrate from the soil into the plant tissues. nih.govresearchgate.net This suggests that this compound has a lower mobility and bioavailability to plants compared to its sulfone counterpart. The potential for the more mobile metabolite, toltrazuril sulfone, to leach into groundwater has been noted in environmental risk assessments. europa.eu
Influence on Environmental Microbiota
Soil microorganisms are vital for maintaining soil health and nutrient cycling. The introduction of veterinary drug residues into the soil can potentially disrupt these microbial communities. Research into the effects of toltrazuril and its metabolites on soil microbiota has shown varied impacts.
| Soil Enzyme | Effect Observed |
|---|---|
| Urease | Activity Reduced |
| Catalase | Activity Increased |
| Alkaline Phosphatase | Initially Decreased, then Slightly Increased |
Ecotoxicological Impact Assessments
Ecotoxicological studies assess the potential harm of chemical substances to non-target organisms. For toltrazuril and its metabolites, including this compound, research has focused on phytotoxicity.
The application of manure containing these compounds has been shown to have negative effects on plant growth. nih.govresearchgate.net Specific assessments on lettuce and radish demonstrated inhibition of both seed germination and root elongation. nih.govresearchgate.net These results indicate a potential risk to terrestrial plants when exposed to soil contaminated with residues of toltrazuril and its metabolites. nih.gov A European Medicines Agency assessment concluded that the use of toltrazuril products in poultry is acceptable from an environmental risk perspective, having considered the risks to terrestrial plants and groundwater. europa.eu
| Organism | Endpoint | Inhibition Rate (%) |
|---|---|---|
| Lettuce (Lactuca sativa) | Seed Germination | 8.33% |
| Root Elongation | 25.88% | |
| Radish (Raphanus sativus) | Seed Germination | 26.74% |
| Root Elongation | 34.45% |
Advanced Research and Future Directions for Toltrazuril Sulfoxide
Development of Novel Formulations and Delivery Systems
Research into novel formulations for triazine compounds like toltrazuril (B1682979) and its metabolites is driven by the need to overcome challenges such as poor solubility and to improve bioavailability. madbarn.comnih.gov While conventional oral suspensions are common, advancements are being explored to enhance drug delivery. nih.govtoltrazurilshop.com
One area of investigation has been the use of solvents to improve the absorption of related compounds. For instance, a study demonstrated that using dimethylsulfoxide (DMSO) as a solvent significantly increased the oral bioavailability of toltrazuril sulfone (ponazuril), a metabolite of toltrazuril sulfoxide (B87167), in horses. madbarn.com The bioavailability of toltrazuril sulfone in a DMSO formulation was found to be 71%, a threefold increase compared to an aqueous suspension. madbarn.com This suggests that alternative solvent systems could be a viable strategy for improving the systemic availability of toltrazuril metabolites.
Modern pharmaceutical research is increasingly focused on advanced drug delivery systems (DDS) to enhance therapeutic efficacy. nih.govmdpi.com Technologies being explored for various pharmaceuticals, which could be applicable to toltrazuril sulfoxide, include nanotechnology-based carriers, liposomes, and polymeric nanoparticles. nih.govscispace.com These systems are designed to improve solubility, protect the drug from degradation, and potentially target the drug to specific tissues or cells. nih.gov For example, lipid nanoparticles (LNPs) have been pivotal in delivering oligonucleotide-based therapeutics and could be adapted for other molecules. nih.gov While specific studies on nanoparticle-based delivery of this compound are not prominent, the principles from broader pharmaceutical development represent a promising future direction. drug-dev.com
Table 1: Research Findings on Formulation Enhancement for Toltrazuril Metabolites
| Formulation Approach | Compound Studied | Key Finding | Potential Implication for this compound |
| Alternative Solvent System | Toltrazuril Sulfone (Ponazuril) | Use of Dimethylsulfoxide (DMSO) increased oral bioavailability threefold in horses. madbarn.com | Enhanced absorption and systemic concentration. |
| Nanotechnology | General Pharmaceuticals | Nanoparticles can improve solubility and provide targeted delivery. scispace.com | Potential for improved efficacy and reduced off-target effects. |
| Liposomal Formulations | General Pharmaceuticals | Liposomes can encapsulate drugs, improving biocompatibility and delivery. scispace.com | Increased stability and targeted action against intracellular parasites. |
Investigation of Drug Interactions beyond Pharmacokinetics
Understanding how toltrazuril and its metabolites interact with other compounds at a cellular level is crucial for optimizing treatment and managing resistance. Research has shown that the anticoccidial effects of the parent compound, toltrazuril, can be potentiated by other drugs, suggesting interactions that go beyond simple pharmacokinetics.
A study on Eimeria species demonstrated that the efficacy of toltrazuril was enhanced when used simultaneously with pyrimethamine, trimethoprim, or sulfadimidine. scispace.com This potentiation was observed in both infected mice and in chicken kidney-cell cultures. scispace.com This suggests a synergistic mechanism of action, where the combination of drugs is more effective than the sum of their individual effects. Such interactions are likely relevant to this compound, as it is the primary active form in the host. The underlying mechanism may involve targeting different biochemical pathways within the parasite, leading to a more comprehensive disruption of its life cycle.
Role in Integrated Parasite Management and Control Strategies
The emergence of drug resistance is a significant threat to the long-term efficacy of anticoccidial agents, including toltrazuril. scispace.com Consequently, the strategic use of toltrazuril and its metabolites within integrated parasite management (IPM) programs is essential. IPM combines various control methods, considering economic, epidemiological, and environmental factors to create sustainable control schemes. nih.gov
Toltrazuril is often used in "shuttle" or "rotation" programs. scispace.com These programs involve alternating between different classes of anticoccidial drugs to reduce the selection pressure for resistance to any single compound. scispace.com This approach helps to preserve the effectiveness of important drugs like toltrazuril.
Furthermore, toltrazuril can be used as a therapeutic treatment in conjunction with in-feed anticoccidials or with nonmedicated feed. researchgate.net Studies have shown that a short-term treatment with toltrazuril can effectively control coccidiosis outbreaks, reducing oocyst shedding and intestinal lesions without a relapse of the infection. researchgate.net This flexibility allows it to be integrated into various production systems and management practices. toltrazurilshop.com Effective IPM also relies on proper hygiene management, as the use of disinfectants with activity against coccidia can significantly reduce parasite pressure on farms. researchgate.net
Exploration of Other Biological Effects and Potential Applications
The primary mode of action of toltrazuril and its active metabolites is the disruption of the parasite's life cycle, affecting both asexual and sexual stages. mdpi.com Research into the specific biochemical mechanisms has revealed that toltrazuril affects key enzymatic pathways in the parasite.
Studies suggest that toltrazuril's primary effect is on the parasite's respiratory chain enzymes, such as succinate-cytochrome C reductase. scispace.com It also has a secondary effect on enzymes involved in pyrimidine (B1678525) synthesis. scispace.com This dual action disrupts energy metabolism and the synthesis of nucleic acids, which are vital for the parasite's survival and replication. While toltrazuril was also found to affect vertebrate enzymes like dihydrofolate reductase, this effect was significantly weaker (500 times less) than that of pyrimethamine, indicating a degree of selectivity for the parasite's enzymes. scispace.com
The anticoccidial activity is attributed to the parent compound and its metabolites, including this compound and toltrazuril sulfone. researchgate.net The long half-life of the sulfone metabolite, in particular, contributes to the persistent clinical efficacy of the treatment. nih.govresearchgate.net
Studies on this compound Derivatives and Analogs
The study of derivatives and analogs of toltrazuril is important for developing new drugs and understanding structure-activity relationships. This compound is an intermediate metabolite that is converted to toltrazuril sulfone. nih.gov
Toltrazuril Sulfone (Ponazuril): This is the most significant and well-studied derivative, as it is the main, long-lasting metabolite of toltrazuril. researchgate.net Toltrazuril sulfone itself is used as an antiprotozoal drug, particularly for the treatment of Equine Protozoal Myeloencephalitis (EPM). madbarn.comtoltrazurilshop.com Its slow elimination from the body is a key characteristic, ensuring prolonged therapeutic concentrations after the administration of the parent drug, toltrazuril. researchgate.net The high efficacy of toltrazuril is largely based on its conversion to this persistent metabolite. mdpi.comnih.gov
Diclazuril (B1670474): While not a direct derivative of this compound, diclazuril is another important triazinone compound used as an anticoccidial. scispace.comnih.gov Comparative studies and understanding the mechanisms of different triazinones help in managing resistance and developing effective control programs. Unlike toltrazuril, diclazuril was found to be ineffective against Cystoisospora suis in pigs. nih.gov
Table 2: Key Toltrazuril Analogs and Metabolites
| Compound | Relationship to this compound | Primary Use | Key Characteristic |
| Toltrazuril | Parent Compound | Coccidiosis control in livestock and poultry. toltrazurilshop.commdpi.com | Rapidly metabolized to this compound. nih.gov |
| Toltrazuril Sulfone (Ponazuril) | Metabolite of this compound | Coccidiosis and EPM control. toltrazurilshop.comnih.gov | Long half-life, responsible for persistent efficacy. researchgate.net |
| Diclazuril | Related Triazinone Compound | Coccidiosis control in various species. scispace.com | Different spectrum of activity compared to Toltrazuril. nih.gov |
Q & A
Basic Research Question
- Chromatographic validation : Use HPLC with a C18 column and diode-array detection (DAD) to detect impurities at 254 nm. Acceptable purity thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .
- Elemental analysis : Confirm empirical formula consistency (C₁₈H₁₄F₃N₃O₅S) via combustion analysis, with deviations ≤0.3% .
What factors influence the oxidative stability of this compound under varying experimental conditions?
Advanced Research Question
- Electron-withdrawing effects : The CF₃ group reduces sulfoxide reactivity, but prolonged exposure to light or elevated temperatures (>40°C) can degrade the compound. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring .
- pH dependence : Stability decreases in alkaline conditions (pH >8); buffer solutions (e.g., phosphate buffer pH 6.8) are recommended for in vitro assays .
How do metabolic pathways of this compound differ across species, and what implications does this have for translational research?
Advanced Research Question
- Species-specific metabolism : In avian models, cytochrome P450 enzymes predominantly convert this compound to inactive sulfones, whereas mammalian models show slower clearance due to glucuronidation. Use species-specific liver microsomes to map metabolic pathways .
- Translational considerations : Cross-species extrapolation requires dose-adjustment models (e.g., allometric scaling) to account for metabolic rate differences .
What methodological approaches are recommended to resolve conflicting pharmacokinetic data reported in literature for this compound?
Advanced Research Question
- Meta-analysis frameworks : Aggregate data from peer-reviewed studies (e.g., Web of Science-indexed papers) and apply heterogeneity tests (I² statistic) to identify outliers .
- Controlled replication : Standardize administration routes (e.g., oral gavage vs. intravenous) and sampling intervals across studies to reduce variability .
What are the limitations of in vitro models for studying this compound’s antiparasitic efficacy, and how can they be mitigated?
Advanced Research Question
- Limitations : In vitro models lack host immune responses and pharmacokinetic interactions. Use 3D co-culture systems (e.g., intestinal epithelial cells with immune cells) to mimic in vivo conditions .
- Dosing validation : Correlate in vitro IC₅₀ values with plasma concentrations from in vivo studies to ensure translational relevance .
How can researchers address discrepancies in reported sulfoxide quantification methods across studies?
Advanced Research Question
- Inter-laboratory calibration : Participate in round-robin trials using certified reference materials (CRMs) to harmonize quantification protocols .
- Method validation : Adopt ICH Q2(R1) guidelines for linearity, accuracy, and precision checks, reporting relative standard deviation (RSD) for peer review .
What experimental designs are optimal for assessing this compound’s environmental persistence in agricultural settings?
Advanced Research Question
- Field studies : Use randomized block designs with soil sampling at multiple depths (0–30 cm) to assess leaching potential .
- Analytical workflows : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) to detect trace residues (LOQ ≤1 ng/g) .
How can computational modeling enhance the understanding of this compound’s molecular interactions?
Advanced Research Question
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with target enzymes (e.g., dihydroorotate dehydrogenase) .
- QSAR models : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
